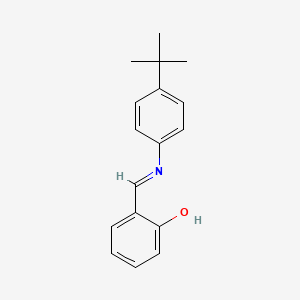

N-(Salicylidene)-4-tert-butylaniline

描述

N-(Salicylidene)-4-tert-butylaniline is a Schiff base compound formed by the condensation of salicylaldehyde and 4-tert-butylaniline Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

准备方法

Synthetic Routes and Reaction Conditions: N-(Salicylidene)-4-tert-butylaniline can be synthesized through a condensation reaction between salicylaldehyde and 4-tert-butylaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Salicylaldehyde+4-tert-butylaniline→this compound+H2O

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反应分析

Schiff Base Formation

N-(Salicylidene)-4-tert-butylaniline is synthesized via a condensation reaction between 4-tert-butylaniline and salicylaldehyde derivatives. This process occurs in ethanol under mild conditions, forming an intramolecular O–H⋯N hydrogen bond characteristic of Schiff bases .

Reaction Conditions :

Photochromic Reactions

The compound undergoes reversible photochromism via cis–trans isomerization of the keto form upon UV/visible light irradiation. Key findings include:

Mechanism

-

Enol → Keto Tautomerism : UV light (365 nm) induces proton transfer from the phenolic O–H to the imine nitrogen, forming a colored cis-keto tautomer .

-

Isomerization : The cis-keto form isomerizes to the trans-keto configuration, stabilized by crystal lattice interactions .

Structural Influences

Experimental Data :

-

Irradiation at 365 nm induces a color change from pale yellow to orange-red .

-

Reverse isomerization occurs under 620 nm light or thermal relaxation .

Thermochromic Behavior

Heating induces a phase transition linked to chromic activity:

-

Low-Temperature Phase : Enol form dominates, stabilized by intramolecular hydrogen bonding .

-

High-Temperature Phase : Population of cis-keto tautomers increases, altering optical properties .

Critical Transition Temperature :

Reactivity in Hybrid Systems

When integrated with dithienylethene (DTE), the compound acts as a molecular switch:

-

UV Irradiation (365 nm) : Promotes DTE ring closure, stabilizing the cis-keto form .

-

Visible Light (620 nm) : Reverts to the open-ring enol configuration .

Key Observation :

-

Hybrid systems show dual photochromism , with distinct absorption bands at 360 nm (enol) and 550 nm (keto-DTE closed form) .

Crystal Packing Effects

Crystalline environments modulate reactivity:

| Crystal Feature | Impact on Reactivity | Source |

|---|---|---|

| Tight Packing | Suppresses photoisomerization | |

| High Void Volume | Facilitates pedal motion (photochromism) | |

| Polymorphism | Alters thermochromic transition temperatures |

Comparative Analysis of Derivatives

Substituent effects on the salicylideneaniline framework:

科学研究应用

Coordination Chemistry

N-(Salicylidene)-4-tert-butylaniline acts as a bidentate ligand, forming stable metal complexes. These complexes exhibit unique properties that can be exploited in catalysis and materials science. For example, studies have demonstrated its ability to coordinate with transition metals, influencing their electronic properties and reactivity .

Research indicates that this compound possesses potential antimicrobial and antioxidant activities. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. Additionally, its antioxidant properties may contribute to protective effects against oxidative stress in biological systems .

Medicinal Chemistry

The compound has been investigated for therapeutic applications , particularly in oncology and inflammation. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving metal complexation. Furthermore, its anti-inflammatory effects are being explored as potential treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes , pigments , and polymers . Its ability to form stable complexes makes it valuable in creating colorants with enhanced stability and performance characteristics .

Case Study 1: Coordination Complexes

A study published in the Journal of Coordination Chemistry examined the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated significant catalytic activity in organic transformations, highlighting the compound's versatility in coordination chemistry .

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated substantial inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Case Study 3: Photochromism

Recent investigations into the photochromic properties of this compound revealed that it undergoes enol-keto tautomerization upon exposure to UV light. This property is being explored for applications in smart materials that change color based on environmental stimuli .

作用机制

The mechanism of action of N-(Salicylidene)-4-tert-butylaniline involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal center, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal complex and its application.

相似化合物的比较

- N-(Salicylidene)-2-hydroxyaniline

- N-(Salicylidene)-2-chloroaniline

- N-(Salicylidene)-4-aminoantipyrine

Comparison: N-(Salicylidene)-4-tert-butylaniline is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and the stability of its metal complexes compared to other Schiff bases. The tert-butyl group can also enhance the compound’s solubility in organic solvents, making it more versatile for various applications.

属性

IUPAC Name |

2-[(4-tert-butylphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDMYVUQEDUQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。